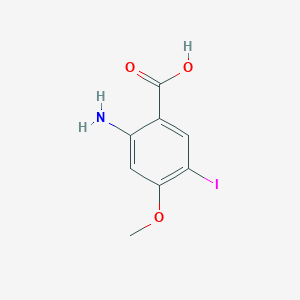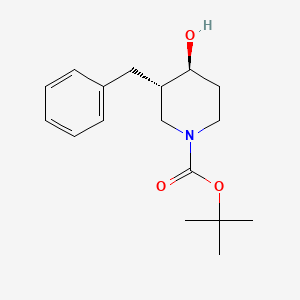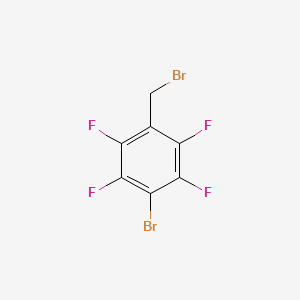![molecular formula C16H24N4O4 B1383171 5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate CAS No. 1445950-76-4](/img/structure/B1383171.png)
5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate
Descripción general
Descripción
The compound is a derivative of [1,2,3]triazolo[4,5-c]pyridine, which is a valuable molecular scaffold that has been widely used in the search for biologically active compounds . The design of these compounds is usually based on the structural modification of the triazole or pyridine rings .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Triazoles, for example, are known to participate in a variety of reactions due to the presence of the triazole ring .Aplicaciones Científicas De Investigación
Pharmaceutical Research
The [1,2,3]triazolo[4,5-c]pyridine scaffold is a valuable molecular structure that has been extensively utilized in the search for new biologically active compounds. Derivatives of this compound have been found to be selective inhibitors of enzymes such as phosphodiesterase (PDE10), lipases, phospholipases, and human monoacylglycerol lipase (hMAGL) . This makes the compound a potential candidate for the development of new medications targeting these enzymes.
Agricultural Chemistry
Some pyridine-functionalized derivatives of the compound are important as pesticides . This application is crucial in the development of safer and more effective agrochemicals that can help in pest control without adversely affecting the environment.
Metabolic Disease Treatment
The compound’s derivatives have potential as agents for the treatment of metabolic diseases . This includes conditions like diabetes and obesity, where modulation of metabolic pathways is necessary for therapeutic intervention.
Cancer Research
In cancer research, derivatives of this compound have shown promise as inhibitors of tubulin polymerase and myeloperoxidase . These proteins are involved in cell division and inflammation, respectively, both of which are key processes in the development and progression of cancer.
Neuroscience
The compound has applications in neuroscience, particularly as modulators of the tyrosine kinase receptor . This receptor plays a significant role in the signaling pathways of neurons, and its modulation can lead to new treatments for neurological disorders.
Immunology
In the field of immunology, the compound’s derivatives can act as modulators of C-chemokine receptor 9 (CCR-9) , which is involved in the immune response. This could lead to new therapies for autoimmune diseases and inflammatory conditions.
Enzyme Inhibition
The compound has been used to synthesize inhibitors of various enzymes, such as acid ceramidase and S-adenosyl homocysteine hydrolase . Inhibiting these enzymes can have therapeutic effects in diseases where these enzymes are dysregulated.
Receptor Agonism
Derivatives of this compound have been identified as agonists of the farnesoid receptor (FXR) . FXR is involved in bile acid regulation and cholesterol metabolism, making these derivatives potential treatments for cholesterol-related disorders.
Direcciones Futuras
Propiedades
IUPAC Name |
5-O-tert-butyl 4-O-methyl 1-(cyclopropylmethyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridine-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-15(22)19-8-7-11-12(13(19)14(21)23-4)17-18-20(11)9-10-5-6-10/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHGJBCIXLHGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)OC)N=NN2CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383088.png)
![5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383090.png)

![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383093.png)
![tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B1383096.png)
![tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1383098.png)
![2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B1383099.png)
![2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1383100.png)
![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383103.png)
![6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1383104.png)

![tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383107.png)

![tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1383111.png)